molecular formula C11H10N2O2 B14371360 Methyl 5-(pyridin-3-yl)-1H-pyrrole-3-carboxylate CAS No. 90706-42-6

Methyl 5-(pyridin-3-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B14371360
CAS No.: 90706-42-6
M. Wt: 202.21 g/mol
InChI Key: BNGTXJFFOZMGDB-UHFFFAOYSA-N
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Description

Methyl 5-(pyridin-3-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(pyridin-3-yl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carboxaldehyde with an appropriate pyrrole derivative in the presence of a catalyst. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(pyridin-3-yl)-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrrole-3-carboxylic acids, alcohol derivatives, and various substituted pyridine and pyrrole compounds .

Scientific Research Applications

Methyl 5-(pyridin-3-yl)-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(pyridin-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
  • Methyl 5-(pyridin-3-yl)-1H-imidazole-3-carboxylate
  • Methyl 5-(pyridin-3-yl)-1H-triazole-3-carboxylate

Uniqueness

Methyl 5-(pyridin-3-yl)-1H-pyrrole-3-carboxylate is unique due to its specific combination of a pyridine ring and a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

90706-42-6

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 5-pyridin-3-yl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-5-10(13-7-9)8-3-2-4-12-6-8/h2-7,13H,1H3

InChI Key

BNGTXJFFOZMGDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC(=C1)C2=CN=CC=C2

Origin of Product

United States

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